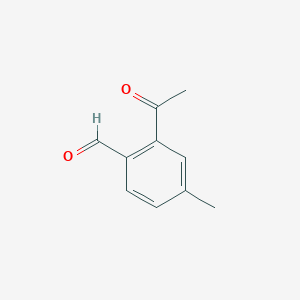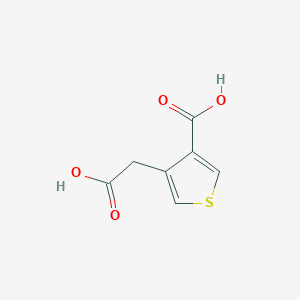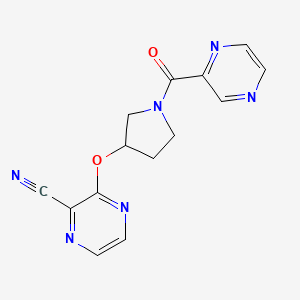
5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide, also known as BRD0705, is a synthetic compound that has been studied for its potential use as a drug in various scientific research applications.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors that are involved in the growth and proliferation of cancer cells, the inflammatory response, or the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific scientific research application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels), and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activity of certain enzymes involved in the inflammatory response. In neurological research, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit the activity of certain enzymes involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Another advantage is that it has been shown to have potential therapeutic effects in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action, in order to optimize its use in various scientific research applications. Another direction is to explore its potential use in other scientific research applications, such as infectious disease research or metabolic disease research. Additionally, future research could focus on developing derivatives of this compound that have improved potency or selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide involves several steps, starting with the reaction of 2-chloroaniline with 2-bromoethyl acetate to form 2-(2-bromoethyl)aniline. This intermediate is then reacted with 2-methoxyethyl acrylate to form the key intermediate, 2-(2-chlorophenyl)-2-methoxyethyl 2-(2-bromoethyl)acrylate. Finally, this intermediate is hydrolyzed to form this compound.
Applications De Recherche Scientifique
5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)furan-2-carboxamide has been studied for its potential use as a drug in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis. In neurological research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c1-19-12(9-4-2-3-5-10(9)16)8-17-14(18)11-6-7-13(15)20-11/h2-7,12H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYROFGFQVXVIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)


![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)
![2-[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2619230.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
![[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2619234.png)


![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)


![N-pentyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2619243.png)
